
Sefavirenz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sefavirenz, also known as this compound, is a useful research compound. Its molecular formula is C14H9ClF3NOS and its molecular weight is 331.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
HIV Treatment
Sefavirenz has been a cornerstone in antiretroviral therapy for HIV due to its potent antiviral activity and favorable pharmacokinetic profile. It is often combined with nucleoside reverse transcriptase inhibitors (NRTIs) to enhance therapeutic efficacy.
Efficacy Studies
- ACTG A5142 Study : This randomized trial demonstrated that this compound provided superior virological efficacy compared to boosted protease inhibitors such as lopinavir when used in conjunction with two NRTIs. Patients on this compound achieved lower viral loads and had a longer time to virological failure .
- ENCORE1 Trial : This study evaluated the safety and effectiveness of reduced doses of this compound (400 mg) versus the standard dose (600 mg). Results indicated that the lower dose maintained virological suppression while improving safety profiles, particularly in treatment-naive patients .
Pharmacogenomics
Research has shown that genetic polymorphisms, particularly in the CYP2B6 gene, significantly affect this compound metabolism and therapeutic outcomes. Patients with certain genetic variants may experience increased drug levels, leading to enhanced efficacy but also a higher risk of adverse effects .
Potential Cancer Treatment
Recent studies have investigated the potential of this compound beyond HIV treatment, particularly in oncology.
- Antitumor Activity : Laboratory studies suggest that this compound may inhibit the growth of various cancer cell lines. It has been observed to slow down tumor growth in vitro, indicating its potential as an adjunctive therapy in cancer treatment .
- Mechanistic Insights : The mechanisms by which this compound exerts antitumor effects are still under investigation but may involve modulation of signaling pathways associated with cell proliferation and apoptosis .
Case Studies and Adverse Effects
While this compound is effective, it is also associated with several adverse effects that can impact patient adherence and overall treatment success.
Neuropsychiatric Effects
A notable case study reported long-term neuropsychiatric symptoms in an HIV-positive patient after six years on this compound-based therapy. Symptoms included difficulty sleeping, abnormal dreams, and cognitive impairments. Upon discontinuation of this compound and switching to Nevirapine, the patient experienced complete remission of symptoms . This highlights the importance of monitoring for adverse drug reactions over extended periods.
Therapeutic Drug Monitoring
Given the variability in drug metabolism among individuals, therapeutic drug monitoring is recommended to optimize dosing strategies for patients on this compound. This approach aims to maintain plasma concentrations within therapeutic ranges while minimizing toxicity risks .
Data Tables
Study Name | Population | Intervention | Key Findings |
---|---|---|---|
ACTG A5142 | Treatment-naive HIV | This compound + 2 NRTIs | Superior virological efficacy over boosted PIs |
ENCORE1 | Diverse patient cohort | Low-dose vs standard-dose | Lower dose effective with better safety profile |
Neuropsychiatric Case Study | HIV-positive patient | This compound vs Nevirapine | Symptoms resolved after switching medications |
Properties
CAS No. |
279691-02-0 |
---|---|
Molecular Formula |
C14H9ClF3NOS |
Molecular Weight |
331.7 g/mol |
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazine-2-thione |
InChI |
InChI=1S/C14H9ClF3NOS/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,21)/t13-/m0/s1 |
InChI Key |
NXPNKDIOEZCGGV-ZDUSSCGKSA-N |
SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=S)O2)C(F)(F)F |
Isomeric SMILES |
C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=S)O2)C(F)(F)F |
Canonical SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=S)O2)C(F)(F)F |
Key on ui other cas no. |
279691-02-0 |
Synonyms |
sefavirenz |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.